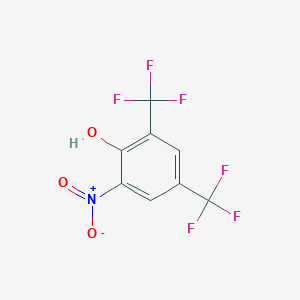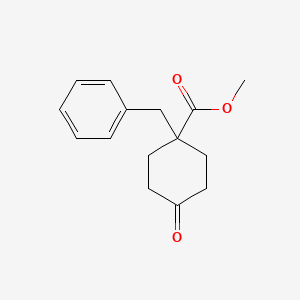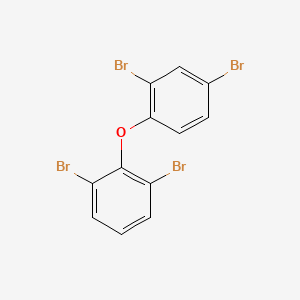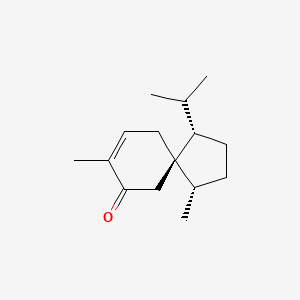![molecular formula C13H13N3OS B1628252 3-(3-噻吩-2-基-吡唑并[1,5-a]嘧啶-6-基)-丙-1-醇 CAS No. 893613-21-3](/img/structure/B1628252.png)
3-(3-噻吩-2-基-吡唑并[1,5-a]嘧啶-6-基)-丙-1-醇
描述
3-(3-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidin-6-yl)-propan-1-ol is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines.
科学研究应用
3-(3-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidin-6-yl)-propan-1-ol has a wide range of applications in scientific research:
作用机制
Target of Action
Related compounds in the pyrazolopyrimidine class have been found to target the discoidin domain receptor 1 (ddr1), a potential molecular target for new anticancer drug discovery .
Mode of Action
Related compounds have been found to inhibit the enzymatic activity of ddr1 .
Biochemical Pathways
Inhibition of ddr1 can affect multiple cellular processes, including cell proliferation, differentiation, and migration .
Pharmacokinetics
Related compounds have shown good pharmacokinetic profiles, with oral bioavailabilities of 674% and 562% .
Result of Action
Inhibition of ddr1 can lead to decreased cell proliferation, differentiation, and migration .
Action Environment
The synthesis of related compounds is being researched for process efficiency and environmental impact .
生化分析
Biochemical Properties
It is known that pyrazolopyrimidines, the family to which this compound belongs, have beneficial properties as antimetabolites in purine biochemical reactions . This suggests that 3-(3-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidin-6-yl)-propan-1-ol may interact with enzymes, proteins, and other biomolecules involved in these reactions.
Cellular Effects
Related pyrazolopyrimidines have been shown to inhibit the growth of certain cell lines . This suggests that 3-(3-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidin-6-yl)-propan-1-ol may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Related compounds have been found to inhibit CDK2, a protein kinase involved in cell cycle regulation . This suggests that 3-(3-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidin-6-yl)-propan-1-ol may exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidin-6-yl)-propan-1-ol typically involves the condensation of a pyrazole derivative with a pyrimidine precursor. The reaction conditions often include the use of catalysts such as sodium hydroxide or ethoxide . The process may involve multiple steps, including cycloaddition reactions and subsequent functionalization to introduce the thiophene and propanol groups .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .
化学反应分析
Types of Reactions
3-(3-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidin-6-yl)-propan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to various substituted derivatives of the original compound .
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and anticancer potential.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity, particularly as a kinase inhibitor.
5-(Indol-2-yl)pyrazolo[3,4-b]pyridines: These compounds are known for their antagonist activity against TASK-3 channels.
Uniqueness
3-(3-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidin-6-yl)-propan-1-ol stands out due to its unique combination of a thiophene ring and a propanol group, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
3-(3-thiophen-2-ylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c17-5-1-3-10-7-14-13-11(8-15-16(13)9-10)12-4-2-6-18-12/h2,4,6-9,17H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJSKLGTRNOPKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C3N=CC(=CN3N=C2)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587540 | |
| Record name | 3-[3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-6-yl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893613-21-3 | |
| Record name | 3-[3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-6-yl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


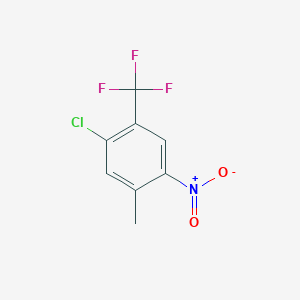
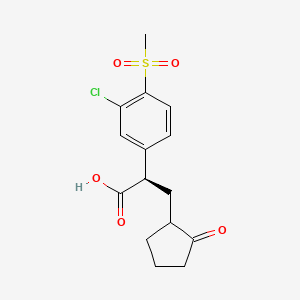

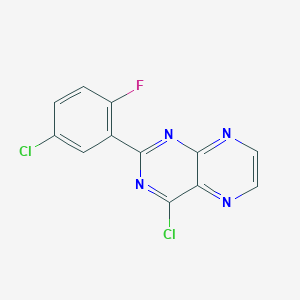
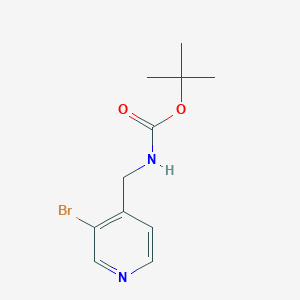
![8-Amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid](/img/structure/B1628182.png)
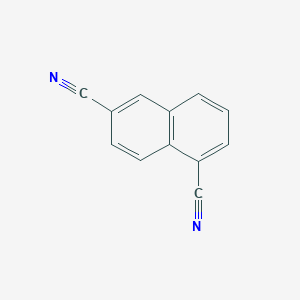

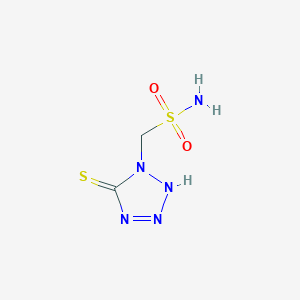
![2-Amino-4-[2-(sulfooxy)ethanesulfonyl]benzoic acid](/img/structure/B1628188.png)
